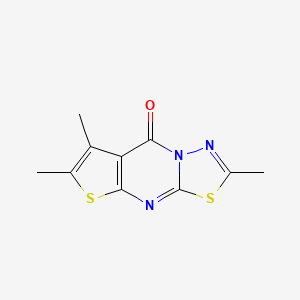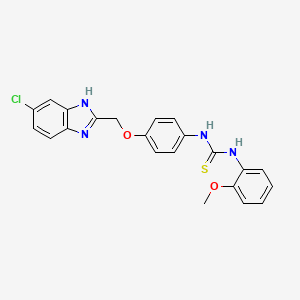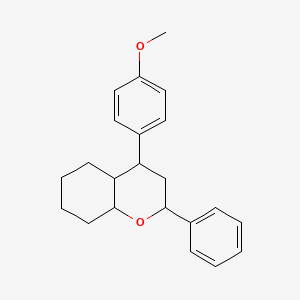
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman: is an organic compound that belongs to the class of hexahydrochromans This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a hexahydrochroman ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with phenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where p-methoxyphenylboronic acid is reacted with a phenyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment can also enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated or reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(p-Methoxyphenyl)-2-phenylhexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.
相似化合物的比较
Similar Compounds
para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
p-Methoxyfentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(p-Methoxyphenyl)-2-phenylhexahydrochroman is unique due to its specific structural features and the presence of both methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities further highlight its uniqueness.
属性
CAS 编号 |
82315-13-7 |
|---|---|
分子式 |
C22H26O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H26O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h2-4,7-8,11-14,19-22H,5-6,9-10,15H2,1H3 |
InChI 键 |
IUUCBDVFJIKBEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(OC3C2CCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


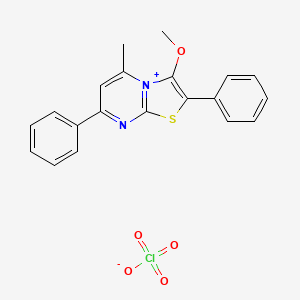
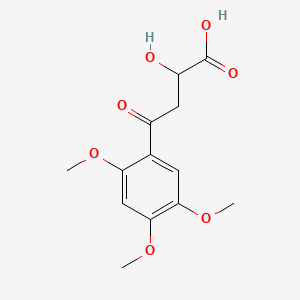
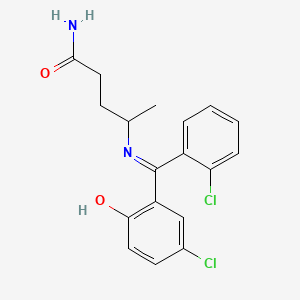
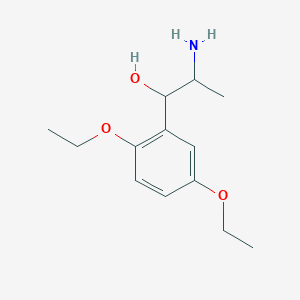

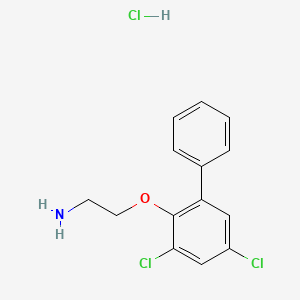
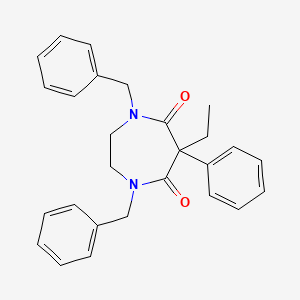
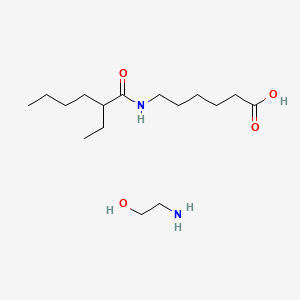
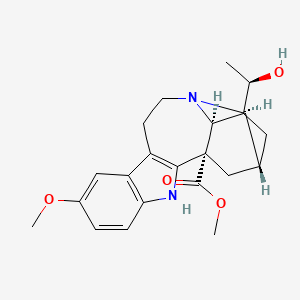

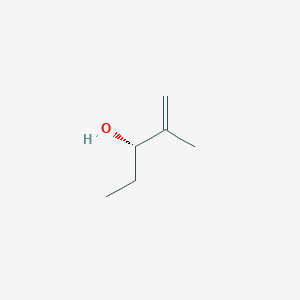
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)
